
3,6,3',4'-Tetramethoxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,3’,4’-Tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound predominantly found in citrus peels. Flavonoids are known for their diverse biological activities, including anti-inflammatory and anticancer properties . The compound’s chemical formula is C19H18O6, and it has a molecular weight of 342.34 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,3’,4’-Tetramethoxyflavone typically involves the methylation of hydroxyl groups on the flavone backbone. One common method includes the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is usually carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of 3,6,3’,4’-Tetramethoxyflavone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions: 3,6,3’,4’-Tetramethoxyflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone structure to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of activating groups like methoxy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated flavones .
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex flavonoid derivatives.
作用机制
The biological effects of 3,6,3’,4’-Tetramethoxyflavone are primarily attributed to its ability to modulate various molecular pathways:
相似化合物的比较
3,6,3’,4’-Tetramethoxyflavone is unique among polymethoxyflavones due to its specific substitution pattern. Similar compounds include:
Tangeretin: Another polymethoxyflavone with similar biological activities but different substitution patterns.
属性
分子式 |
C19H18O6 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-3,6-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-6-8-14-13(10-12)17(20)19(24-4)18(25-14)11-5-7-15(22-2)16(9-11)23-3/h5-10H,1-4H3 |
InChI 键 |
IEWBNRYNNVFPME-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
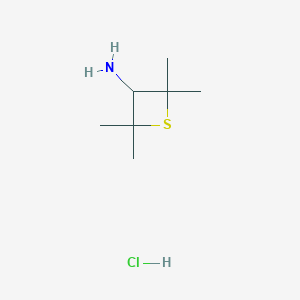
![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)
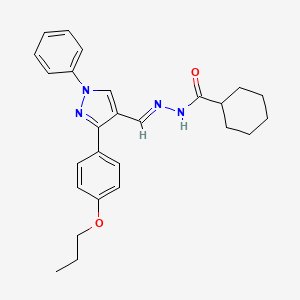
![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)
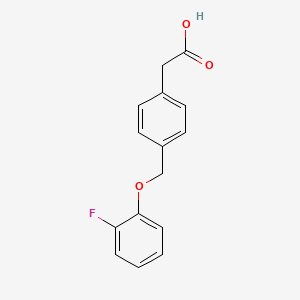
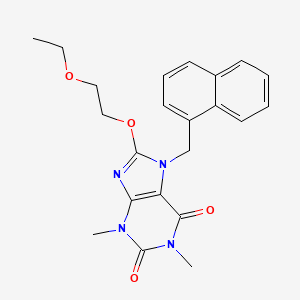

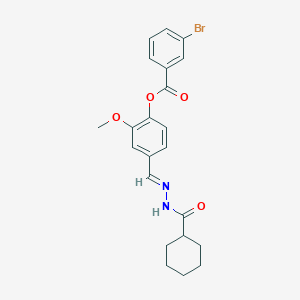
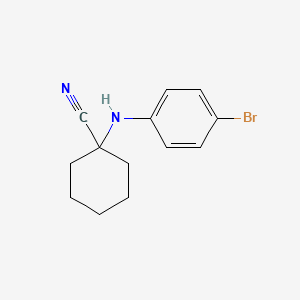
![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)


